TPMT Substrate Specificity: Quantified Enzyme Kinetics Differentiate 7-Methyl-6-MP from 6-Mercaptopurine
As a substrate for purified human kidney thiopurine methyltransferase (TPMT), 7-Methyl-6-mercaptopurine demonstrates specific Michaelis-Menten kinetics. In a study of 18 purine derivatives, it exhibited a Km of 231 μM and a Vmax of 2340 U/mg protein [1]. These values indicate a specific affinity and turnover rate with the enzyme responsible for the major inactivation pathway of thiopurines.
| Evidence Dimension | Enzyme Kinetics for TPMT (Km and Vmax) |
|---|---|
| Target Compound Data | Km = 231 μM; Vmax = 2340 U/mg protein |
| Comparator Or Baseline | 6-Mercaptopurine (6-MP): Km = 76 μM; Vmax = 1500 U/mg protein |
| Quantified Difference | Km is 3.04-fold higher; Vmax is 1.56-fold higher |
| Conditions | Purified human kidney TPMT; in vitro assay with 18 purine derivatives. |
Why This Matters
This quantifiable difference in TPMT substrate kinetics provides a scientific basis for selecting 7-Methyl-6-MP in assays where a specific methylation rate or substrate profile is required, or for validating TPMT enzyme activity in vitro without the rapid metabolism seen with 6-MP.
- [1] Deininger, M., Szumlanski, C. L., Otterness, D. M., & Weinshilboum, R. M. (1994). Purine substrates for human thiopurine methyltransferase. Biochemical Pharmacology, 48(11), 2135–2138. doi: 10.1016/0006-2952(94)90515-0. View Source
